Journal Name:Journal of Vacuum Science & Technology A
Journal ISSN:0734-2101
IF:3.234
Journal Website:http://avspublications.org/jvsta/
Year of Origin:0
Publisher:AVS Science and Technology Society
Number of Articles Per Year:227
Publishing Cycle:Bimonthly
OA or Not:Not
Minimalist Design for Solar Energy Conversion: Revamping the π-Grid of an Organic Framework into Open-Shell Superabsorbers
Journal of Vacuum Science & Technology A ( IF 3.234 ) Pub Date: 2023-06-05 , DOI: 10.1021/jacsau.3c00132
We apply a versatile reaction to a versatile solid: the former involves the electron-deficient alkene tetracyanoethylene (TCNE) as the guest reactant; the latter consists of stacked 2D honeycomb covalent networks based on the electron-rich β-ketoenamine hinges that also activate the conjugated, connecting alkyne units. The TCNE/alkyne reaction is a [2 + 2] cycloaddition–retroelectrocyclization (CA-RE) that forms strong push–pull units directly into the backbone of the framework─i.e., using only the minimalist “bare-bones” scaffold, without the need for additional side groups of alkynes or other functions. The ability of the stacked alkyne units (i.e., as part of the honeycomb mass) to undergo such extensive rearrangement highlights the structural flexibility of these covalent organic framework (COF) hosts. The COF solids remain porous, crystalline, and air-/water-stable after the CA-RE modification, while the resulting push–pull units feature distinct open-shell/free-radical character, are strongly light-absorbing, and shift the absorption ends from 590 nm to around 1900 nm (band gaps from 2.17–2.23 to 0.87–0.95 eV), so as to better capture sunlight (especially the infrared region which takes up 52% of the solar energy). As a result, the modified COF materials achieve the highest photothermal conversion performances, holding promise in thermoelectric power generation and solar steam generation (e.g., with solar-vapor conversion efficiencies >96%).
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Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses
Journal of Vacuum Science & Technology A ( IF 3.234 ) Pub Date: 2023-06-04 , DOI: 10.1021/jacsau.3c00195
Proteolysis-targeting chimeras (PROTACs), which can selectively induce the degradation of target proteins, represent an attractive technology in drug discovery. A large number of PROTACs have been reported, but due to the complicated structural and kinetic characteristics of the target-PROTAC-E3 ligase ternary interaction process, the rational design of PROTACs is still quite challenging. Here, we characterized and analyzed the kinetic mechanism of MZ1, a PROTAC that targets the bromodomain (BD) of the bromodomain and extra terminal (BET) protein (Brd2, Brd3, or Brd4) and von Hippel-Lindau E3 ligase (VHL), from the kinetic and thermodynamic perspectives of view by using enhanced sampling simulations and free energy calculations. The simulations yielded satisfactory predictions on the relative residence time and standard binding free energy (rp > 0.9) for MZ1 in different BrdBD-MZ1-VHL ternary complexes. Interestingly, the simulation of the PROTAC ternary complex disintegration illustrates that MZ1 tends to remain on the surface of VHL with the BD proteins dissociating alone without a specific dissociation direction, indicating that the PROTAC prefers more to bind with E3 ligase at the first step in the formation of the target-PROTAC-E3 ligase ternary complex. Further exploration of the degradation difference of MZ1 in different Brd systems shows that the PROTAC with higher degradation efficiency tends to leave more lysine exposed on the target protein, which is guaranteed by the stability (binding affinity) and durability (residence time) of the target-PROTAC-E3 ligase ternary complex. It is quite possible that the underlying binding characteristics of the BrdBD-MZ1-VHL systems revealed by this study may be shared by different PROTAC systems as a general rule, which may accelerate rational PROTAC design with higher degradation efficiency.
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Probing of DNA Photochemistry with C-Nucleosides of Xanthones and Triphenylene as Photosensitizers To Study the Formation of Cyclobutane Pyrimidine Dimers
Journal of Vacuum Science & Technology A ( IF 3.234 ) Pub Date: 2023-05-26 , DOI: 10.1021/jacsau.3c00167
The direct and sequence-dependent investigation of photochemical processes in DNA on the way to cyclobutane pyrimidine dimers (CPDs) as DNA damage requires the probing by photochemically different photosensitizers. The C-nucleosides of xanthone, thioxanthone, 3-methoxyxanthone, and triphenylene as photosensitizers were synthesized by Heck couplings and incorporated into ternary photoactive DNA architectures. This structural approach allows the site-selective excitation of the DNA by UV light. Together with a single defined site for T–T dimerization, not only the direct CPD formation but also the distance-dependent CPD formation in DNA as well as the possibility for energy transport processes could be investigated. Direct CPD formation was observed with xanthone, 3-methoxyxanthone, and triphenylene as sensitizers but not with thioxanthone. Only xanthone was able to induce CPDs remotely by a triplet energy transfer over up to six intervening A-T base pairs. Taken together, more precise information on the sequence dependence of the DNA triplet photochemistry was obtained.
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Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes
Journal of Vacuum Science & Technology A ( IF 3.234 ) Pub Date: 2023-05-16 , DOI: 10.1021/jacsau.3c00014
Bicyclo[1.1.1]pentanes (BCPs) have become established as attractive bioisosteres for para-substituted benzene rings in drug design. Conferring various beneficial properties compared with their aromatic “parents,” BCPs featuring a wide array of bridgehead substituents can now be accessed by an equivalent variety of methods. In this perspective, we discuss the evolution of this field and focus on the most enabling and general methods for BCPs synthesis, considering both scope and limitation. Recent breakthroughs on the synthesis of bridge-substituted BCPs are described, as well as methodologies for postsynthesis functionalization. We further explore new challenges and directions for the field, such as the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors.
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Revision of the Peniroquesine Biosynthetic Pathway by Retro-Biosynthetic Theoretical Analysis: Ring Strain Controls the Unique Carbocation Rearrangement Cascade
Journal of Vacuum Science & Technology A ( IF 3.234 ) Pub Date: 2023-05-15 , DOI: 10.1021/jacsau.3c00039
Peniroquesine, a sesterterpenoid featuring a unique 5/6/5/6/5 fused pentacyclic ring system, has been known for a long time, but its biosynthetic pathway/mechanism remains elusive. Based on isotopic labeling experiments, a plausible biosynthetic pathway to peniroquesines A–C and their derivatives was recently proposed, in which the characteristic peniroquesine-type 5/6/5/6/5 pentacyclic skeleton is synthesized from geranyl–farnesyl pyrophosphate (GFPP) via a complex concerted A/B/C-ring formation, repeated reverse-Wagner–Meerwein alkyl shifts, three successive secondary (2°) carbocation intermediates, and a highly distorted trans-fused bicyclo[4.2.1]nonane intermediate. However, our density functional theory calculations do not support this mechanism. By applying a retro-biosynthetic theoretical analysis strategy, we were able to find a preferred pathway for peniroquesine biosynthesis, involving a multistep carbocation cascade including triple skeletal rearrangements, trans-cis isomerization, and 1,3-H shift. This pathway/mechanism is in good agreement with all of the reported isotope-labeling results.
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Pair-Variational Autoencoders for Linking and Cross-Reconstruction of Characterization Data from Complementary Structural Characterization Techniques
Journal of Vacuum Science & Technology A ( IF 3.234 ) Pub Date: 2023-07-21 , DOI: 10.1021/jacsau.3c00275
In materials research, structural characterization often requires multiple complementary techniques to obtain a holistic morphological view of a synthesized material. Depending on the availability and accessibility of the different characterization techniques (e.g., scattering, microscopy, spectroscopy), each research facility or academic research lab may have access to high-throughput capability in one technique but face limitations (sample preparation, resolution, access time) with other technique(s). Furthermore, one type of structural characterization data may be easier to interpret than another (e.g., microscopy images are easier to interpret than small-angle scattering profiles). Thus, it is useful to have machine learning models that can be trained on paired structural characterization data from multiple techniques (easy and difficult to interpret, fast and slow in data collection or sample preparation) so that the model can generate one set of characterization data from the other. In this paper we demonstrate one such machine learning workflow, Pair-Variational Autoencoders (PairVAE), that works with data from small-angle X-ray scattering (SAXS) that present information about bulk morphology and images from scanning electron microscopy (SEM) that present two-dimensional local structural information on the sample. Using paired SAXS and SEM data of newly observed block copolymer assembled morphologies [open access data from Doerk, G. S.; et al. Sci. Adv. 2023, 9 (2), eadd3687], we train our PairVAE. After successful training, we demonstrate that the PairVAE can generate SEM images of the block copolymer morphology when it takes as input that sample’s corresponding SAXS 2D pattern and vice versa. This method can be extended to other soft material morphologies as well and serves as a valuable tool for easy interpretation of 2D SAXS patterns as well as an engine for generating ensembles of similar microscopy images to create a database for other downstream calculations of structure–property relationships.
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Enabling Broader Adoption of Biocatalysis in Organic Chemistry
Journal of Vacuum Science & Technology A ( IF 3.234 ) Pub Date: 2023-07-19 , DOI: 10.1021/jacsau.3c00263
Biocatalysis is becoming an increasingly impactful method in contemporary synthetic chemistry for target molecule synthesis. The selectivity imparted by enzymes has been leveraged to complete previously intractable chemical transformations and improve synthetic routes toward complex molecules. However, the implementation of biocatalysis in mainstream organic chemistry has been gradual to this point. This is partly due to a set of historical and technological barriers that have prevented chemists from using biocatalysis as a synthetic tool with utility that parallels alternative modes of catalysis. In this Perspective, we discuss these barriers and how they have hindered the adoption of enzyme catalysts into synthetic strategies. We also summarize tools and resources that already enable organic chemists to use biocatalysts. Furthermore, we discuss ways to further lower the barriers for the adoption of biocatalysis by the broader synthetic organic chemistry community through the dissemination of resources, demystifying biocatalytic reactions, and increasing collaboration across the field.
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Catalysis of Synergistic Reactions by Host–Guest Assemblies: Reductive Carbonylation of Nitrobenzenes
Journal of Vacuum Science & Technology A ( IF 3.234 ) Pub Date: 2023-07-18 , DOI: 10.1021/jacsau.3c00233
Numerous chemical transformations require two or more catalytically active sites that act in a concerted manner; nevertheless, designing heterogeneous catalysts with such multiple functionalities remains an overwhelming challenge. Herein, it is shown that by the integration of acidic flexible polymers and Pd-metallated covalent organic framework (COF) hosts, the merits of both catalytically active sites can be utilized to realize heterogeneous synergistic catalysis that are active in the conversion of nitrobenzenes to carbamates via reductive carbonylation. The concentrated catalytically active species in the nanospace force two catalytic components into proximity, thereby enhancing the cooperativity between the acidic species and Pd species to facilitate synergistic catalysis. The resulting host–guest assemblies constitute more efficient systems than the corresponding physical mixtures and the homogeneous counterparts. Furthermore, this system enables easy access to a family of important derivatives such as herbicides and polyurethane monomers and can be integrated with other COFs, showing promising results. This study utilizes host–guest assembly as a versatile tool for the fabrication of multifunctional catalysts with enhanced cooperativity between different catalytic species.
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JACS Au Earns First Partial Impact Factor
Journal of Vacuum Science & Technology A ( IF 3.234 ) Pub Date: 2023-07-17 , DOI: 10.1021/jacsau.3c00355
In June 2023, Clarivate Analytics released its 2023 Journal Citation Reports, in which JACS Au received its first, partial Journal Impact Factor (JIF). (1) We are pleased that this first partial JIF is 8.0, demonstrating the broad visibility that JACS Au publications have achieved in the initial years of the journal. For those unfamiliar with the details of calculation of the JIF, for a given year, for example 2022, it equates to all citations in 2022 to papers published in the journal in the prior two calendar years, in this case 2020 and 2021. Thus, for most journals, it represents the early citation impact of papers published in the prior two years. In the case of JACS Au and all new journals, the first JIF comes after accumulating only one year of citable publications. Our 2022 JIF will sum citations in 2022 to papers published in 2021, only one year, because the journal did not publish any issues in 2020. Our first JIF comes in a period where the JIF landscape across all scholarly publishing is changing. Indeed, for the 2021 JIF, many journals saw a significant increase, whereas across scholarly publishing, journals are expecting a JIF decrease in 2022. Why is this? In 2021, for the first time, Clarivate Analytics, the publisher of JIFs, began counting citations to early access publications at the point of their publication, rather than at the point they appear in a dated issue. (2) Previously, some journals would publish papers in early view or early access form and hold them in that form for a long time before finally publishing them later in a dated, journal issue. (3,4) At times, the dated issue might appear in a different calendar year than the early view publication. These practices were documented in many reports, (2,3) and were generally perceived to create an uneven playing field among journals that manipulated publication dates from those that published papers in final form expediently. (5) The change to counting citations to early view papers as soon as they are published in that form meant that, for the 2021 JIF, there was an increase in citations, but the citable early view papers were not counted in the denominator of the JIF, perhaps to avoid counting a single publication in two calendar years. (5) This decision by Clarivate Analytics led to significant increases in 2021 JIFs, released in June 2022, for most journals. In contrast, a renormalization of JIFs has occurred in 2023, with the release of the 2022 JIF. In 2022, Clarivate Analytics continues the new methodology of counting citations to early view papers at the time of publication, but also includes each paper in the denominator of the calculation in the year that the first electronic (or earliest) publication appears, rather than the date of the issue in which the article appears. (6) This means all journals should have received reduced, renormalized JIFs in June 2023, with the release of the 2022 JIF. Indeed, most established journals saw a JIF reduction in the 2022 numbers relative to the 2021 values. In the absence of additional changes by Clarivate Analytics, JIFs are expected to evolve incrementally in subsequent years as they have previously. The first partial JACS Au JIF reflects a strong start for the journal. (7) We are fortunate to receive technically strong, impactful submissions, which when coupled with fast and rigorous peer review, allows us to publish papers of significance to the broader chemistry and chemical engineering communities. We are grateful to the global chemical research community for their support of the journal as authors, readers, and referees. The Editorial Team will continue to seek to build a fast, responsive, high impact gold open access journal as we grow over the coming years. This article references 7 other publications. The 2022 JIF is released in calendar year 2023, as part of the 2023 Journal Citation Reports. For example, if a paper appears in ASAP in JACS Au on December 15, 2023, but appears in Issue 1 in 2024, for JIF calculation purposes, this paper appears in the denominator of the 2023 JIF calculation, not the 2024 JIF calculation. The first partial JIF for ACS Catalysis was 5.265 and it achieved a JIF of 10.614 four years later. Similarly, for ACS Central Science, the first partial JIF was 7.939, while four years later it achieved a JIF of 14.553. Both journals showed 80–100% JIF growth over the first four years of the calculation, allowing readers to project the growth of JACS Au. This article has not yet been cited by other publications. This article references 7 other publications. The 2022 JIF is released in calendar year 2023, as part of the 2023 Journal Citation Reports. For example, if a paper appears in ASAP in JACS Au on December 15, 2023, but appears in Issue 1 in 2024, for JIF calculation purposes, this paper appears in the denominator of the 2023 JIF calculation, not the 2024 JIF calculation. The first partial JIF for ACS Catalysis was 5.265 and it achieved a JIF of 10.614 four years later. Similarly, for ACS Central Science, the first partial JIF was 7.939, while four years later it achieved a JIF of 14.553. Both journals showed 80–100% JIF growth over the first four years of the calculation, allowing readers to project the growth of JACS Au.
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Introducing the 2023 JACS Au Early Career Advisory Board
Journal of Vacuum Science & Technology A ( IF 3.234 ) Pub Date: 2023-06-26 , DOI: 10.1021/jacsau.3c00309
Since 2021, JACS Au has appointed an Early Career Advisory Board (ECAB) to provide advice, guidance and perspectives from emerging independent scholars. With this editorial, I am pleased to announce the 2023 Early Career Advisory Board (Table 1). (1) Second year board members. Nominations for membership on the ECAB are sought annually from the community and our editorial team. Nominees have typically earned a PhD 3–10 years ago and are actively involved in the professional community, including through scientific publishing. A major role of the ECAB is identification of top publications appearing in JACS Au on a quarterly basis. These “ECAB Selects” papers then form the pool of nominees for the annual JACS Au Outstanding Paper Awards. A winner of this recognition receives a publication voucher that reduces open access publication fees for a future ACS Au family journal publication. JACS Au is a fully inclusive journal publishing work consistent with the top 10% of papers in any ACS Publications journal, covering all areas of chemistry and allied fields. Our Editorial Advisory Board and Early Career Advisory Board, together, play key roles in guiding us on this mission. We are pleased to welcome our newest collection of ECAB members to our team and congratulate them on their nomination and selection for this board. This article references 1 other publications. This article has not yet been cited by other publications. This article references 1 other publications.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 MATERIALS SCIENCE, COATINGS & FILMS 材料科学:膜4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
14.40 100 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://jvsta.peerx-press.org/cgi-bin/main.plex